molecular formula C8H12ClN3O2 B2738564 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide CAS No. 2137794-41-1

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide

Cat. No.: B2738564
CAS No.: 2137794-41-1
M. Wt: 217.65
InChI Key: VCTAHJLMQOZODZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.

    Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the oxadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens . The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole-5-carboxylic acid
  • 1,2,4-Oxadiazole-3-thiol
  • 1,2,4-Oxadiazole-5-amine

Uniqueness

2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(1,2,4-oxadiazol-3-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-5(7-11-4-14-12-7)3-10-8(13)6(2)9/h4-6H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTAHJLMQOZODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)Cl)C1=NOC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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